molecular formula C8H12O5 B13166065 Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13166065
M. Wt: 188.18 g/mol
InChI Key: BOAUXYJWMBIBLN-UHFFFAOYSA-N
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Description

Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C8H12O5 and a molecular weight of 188.18 g/mol . This compound is characterized by its unique spirocyclic structure, which includes three oxygen atoms and a carboxylate ester group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with a carbonyl compound in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often include refluxing the mixture in an organic solvent such as methanol or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and development.

Biological Activity

Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article examines its biological activity through various studies, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its reactivity and interaction with biological targets. The compound's molecular formula is C8H12O5C_8H_{12}O_5, and it has been characterized for its stability and solubility in various solvents, which are critical for its biological evaluation.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly as inhibitors of neuraminidase (NA), an enzyme crucial for viral replication in influenza viruses. For instance, derivatives of related compounds have shown significant inhibitory activity against NA with IC50 values ranging from 6.98 μM to 12.27 μM . These findings suggest that this compound may possess similar antiviral potential.

Anti-inflammatory Activity

Compounds within the trioxaspiro family have also been investigated for their anti-inflammatory effects. A study highlighted the anti-inflammatory activity of tricyclic compounds containing similar structural motifs, demonstrating their ability to inhibit prostaglandin synthesis with low cytotoxicity . This suggests that this compound could be explored further for potential therapeutic applications in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that its unique spiro structure allows it to interact with specific enzymes or receptors within biological systems. This interaction may modulate enzymatic activity or receptor signaling pathways, contributing to its pharmacological effects.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines. For example, a study reported high cell viability rates (over 90%) when tested on MG63 cells using an MTT assay . This indicates a favorable safety profile for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of similar compounds has been extensively studied to optimize their biological activity. Modifications in the side chains and functional groups have led to enhanced potency against specific targets such as NA . Future research on this compound could involve systematic variations in its structure to identify more potent derivatives.

Comparative Analysis

CompoundIC50 (μM)Biological Activity
This compoundTBDPotential antiviral and anti-inflammatory
Oseltamivir (related compound)6.98Neuraminidase inhibitor
CGP 28238 (anti-inflammatory)<0.05Anti-inflammatory

Properties

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C8H12O5/c1-10-7(9)6-8(13-6)4-11-2-3-12-5-8/h6H,2-5H2,1H3

InChI Key

BOAUXYJWMBIBLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)COCCOC2

Origin of Product

United States

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